CJ-13,610 is a synthetic, nonredox-type inhibitor of 5-lipoxygenase (5-LO) [, , ]. 5-LO is a key enzyme in the biosynthesis of leukotrienes, a group of pro-inflammatory lipid mediators derived from arachidonic acid [, ]. CJ-13,610 has been used extensively in preclinical research to investigate the role of 5-LO and leukotrienes in various inflammatory diseases and cancer models [, , ].
Mechanism of Action
CJ-13,610 acts as a direct inhibitor of 5-LO, blocking the enzyme's activity and preventing the formation of leukotrienes [, , ]. It achieves this through a nonredox, non-iron chelating mechanism, distinguishing it from other classes of 5-LO inhibitors [, ]. One study suggests that the inactive form of 5-LO, potentially induced by CJ-13,610, may directly interact with β-catenin, a key protein in the Wnt signaling pathway, impacting downstream cellular processes [].
Applications
Investigating Liver Inflammation and Fibrosis: CJ-13,610 significantly reduced fibrosis and inflammation in a mouse model of carbon tetrachloride-induced liver injury, highlighting the contribution of 5-LO to these pathological processes [, ].
Exploring Potential in Acute Myeloid Leukemia (AML) Therapy: Studies indicate that CJ-13,610 interferes with the stem cell capacity of AML cells, potentially by inhibiting Wnt signaling, suggesting a novel therapeutic avenue for AML treatment [, ].
Evaluating Pain Mechanisms: CJ-13,610 demonstrated efficacy in preclinical models of pain, implicating 5-LO as a potential target for pain management strategies [].
Understanding Prostaglandin Transport: Research revealed that CJ-13,610, alongside other 5-LO inhibitors, can interfere with prostaglandin E2 (PGE2) release, possibly by targeting the prostaglandin exporter MRP-4, highlighting a potential off-target effect [].
Predicting Human Colon Absorption: CJ-13,610 was included in gastrointestinal intubation studies in dogs, aiming to develop models for predicting drug absorption in the human colon [].
Assessing Cataract Formation Mechanisms: Studies utilizing CJ-13,610 and its analogs helped establish that inhibition of lens cholesterol biosynthesis is a significant mechanism contributing to drug-induced cataract formation in laboratory animals [].
Related Compounds
CJ-12,918
Compound Description: CJ-12,918 is a 5-lipoxygenase (5-LO) inhibitor. It was found to cause cataracts in rats during a 1-month safety assessment study. []
Relevance: CJ-12,918 is structurally similar to CJ-13,610 and was used as a starting point in the development of safer 5-LO inhibitors. Blocking specific metabolic liabilities of CJ-12,918 led to the development of analogs with reduced (CJ-13,454) or eliminated (CJ-13,610) cataract formation. []
CJ-13,454
Compound Description: CJ-13,454 is a 5-lipoxygenase (5-LO) inhibitor. It showed reduced cataract formation compared to CJ-12,918 in both rats and dogs. []
Relevance: CJ-13,454 is an analog of CJ-12,918 with modifications to reduce its metabolic liabilities. This compound represents an intermediate step in the development of safer 5-LO inhibitors, ultimately leading to CJ-13,610, which showed no cataract formation. []
ZD-2138
Compound Description: ZD-2138 is a compound structurally similar to CJ-12,918. Unlike CJ-12,918, it did not cause cataracts in a 1-month safety assessment study in rats. []
Relevance: While structurally similar to CJ-12,918, ZD-2138 did not exhibit the same cataractogenic effects. This difference highlights the importance of subtle structural variations in determining the toxicological profile of compounds, even within a series of structurally related 5-LO inhibitors like CJ-13,610. []
SC-236
Relevance: While not structurally related to CJ-13,610, SC-236 targets a different enzyme (COX-2) in the arachidonic acid pathway. The synergistic effect observed when SC-236 and CJ-13,610 are co-administered suggests that targeting both the COX-2 and 5-LO pathways may be a more effective therapeutic strategy for inflammatory diseases than targeting either pathway alone. []
Compound Description: This compound is another name for CJ-13,610. []
Relevance: This is simply another way of naming the target compound, CJ-13,610, highlighting the importance of recognizing different nomenclatures used for the same chemical entity. []
Licofelone
Compound Description: Licofelone is a dual COX/5-LO inhibitor. It showed a lower inhibitory profile on prostaglandin E2 biosynthesis compared to the combined administration of SC-236 (COX-2 inhibitor) and CJ-13,610. []
Relevance: Licofelone, as a dual inhibitor of both COX and 5-LO, provides a direct comparison point to the combined inhibitory effects of SC-236 and CJ-13,610. The superior efficacy of the combination treatment over licofelone in inhibiting prostaglandin E2 biosynthesis suggests potential advantages of targeting COX-2 and 5-LO with separate, selective inhibitors. []
Zileuton
Compound Description: Zileuton is a reversible inhibitor of 5-LO activity, preventing the formation of leukotrienes. It is an FDA-approved anti-asthmatic drug. [, ]
Relevance: Similar to CJ-13,610, Zileuton targets 5-LO, but through a reversible mechanism. Both compounds demonstrated comparable effects on leukemic stem cells, highlighting the importance of 5-LO inhibition as a therapeutic target. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Dimethylmyleran is a methanesulfonate ester that is hexane-2,5-diol in which the hydrogens of the hydroxy groups are replaced by methanesulfonyl groups. It has a role as a mutagen and an alkylating agent.
1,3-Dimethyl-2-imidazolidinone constitutes the mobile phase during size-exclusion chromatographic analysis of cellulose. 1,3-Dimethyl-2-imidazolidinone (DMI) is an imidazolidine derivative. It is reported to act as a promoter by minimizing the formation of dialkylation byproducts and accelerating the rate of monoalkylation of γ-butyrolactone. Conversion of CO2 to form lower alcohols by homogeneous catalytic hydrogenation using DMI as solvent has been investigated. Dimethyl imidazolidinone is a cyclic urea used as a high-boiling polar aprotic solvent.
Diminazene diaceturate is an N-acetylglycinate salt resulting from the reaction of diminazene with 2 mol eq. of N-acetylglycine. It has a role as an antiparasitic agent and a trypanocidal drug. It contains a diminazene(2+).
Dimethyl terephthalate undergoes enzymatic polycondensation with 1,8-diaminooctane to yield oligo(octamethylene terephthalamide). Dimethyl terephthalate appears as white solid or heated colorless liquid. Has no odor. Liquid solidifies in cool water. Solid and liquid sink in water. (USCG, 1999)
Dimetridazole is a C-nitro compound that is 5-nitroimidazole in which the hydrogens at positions 1 and 2 are replaced by methyl groups. An antiprotozoal drug, it has been banned by both the Government of Canada and the European Union as a livestock feed additive owing to suspicions of it being carcinogenic. It has a role as an antiprotozoal drug and an antiparasitic agent. It is a C-nitro compound and a member of imidazoles.
Potent and selective histone methyltransferase EZH2 inhibitor. Lirametostat is an orally available selective inhibitor of the histone lysine methyltransferase EZH2, with potential antineoplastic activity. Upon oral administration, lirametostat selectively inhibits the activity of both wild-type and mutated forms of EZH2. Inhibition of EZH2 specifically prevents the methylation of histone H3 on lysine 27 (H3K27). This decrease in histone methylation alters gene expression patterns associated with cancer pathways and results in decreased proliferation of EZH2-expressing cancer cells. EZH2, a histone lysine methyltransferase (HMT) class enzyme and the catalytic subunit of the polycomb repressive complex 2 (PRC2), is overexpressed or mutated in a variety of cancer cells and plays a key role in tumor cell proliferation; its expression is correlated with tumor initiation, progression, stem cell self-renewal, migration and angiogenesis.